molecular formula C10H8ClNO3 B1348148 (Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid CAS No. 53616-16-3

(Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B1348148
CAS No.: 53616-16-3
M. Wt: 225.63 g/mol
InChI Key: YZGAQJUBGHWISG-WAYWQWQTSA-N
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Description

(Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a chloroaniline group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 2-chloroaniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit an enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloroanilino)-4-oxobutanoic acid
  • 4-(2-bromoanilino)-4-oxobut-2-enoic acid
  • 4-(2-fluoroanilino)-4-oxobut-2-enoic acid

Uniqueness

(Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid is unique due to the presence of the (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different biological activities and properties compared to its (E)-isomer or other similar compounds with different substituents.

Properties

IUPAC Name

(Z)-4-(2-chloroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGAQJUBGHWISG-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C\C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364332
Record name F0777-0981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53616-16-3
Record name NSC164967
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0777-0981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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